[(5-Chlorofuran-2-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(5-Chlorofuran-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H8ClNO·HCl It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorofuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-chlorofurfural with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-chlorofurfural and methylamine.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-25°C.
Procedure: 5-chlorofurfural is added to a solution of methylamine in the solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of (5-Chlorofuran-2-yl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorofuran-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce various substituted furans.
Scientific Research Applications
(5-Chlorofuran-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chlorofuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorofuran-2-yl)methylamine hydrochloride
- (5-Chlorofuran-2-yl)methylamine hydrochloride
Uniqueness
(5-Chlorofuran-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the furan ring and the presence of a methylamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2866354-37-0 |
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Molecular Formula |
C6H9Cl2NO |
Molecular Weight |
182.04 g/mol |
IUPAC Name |
1-(5-chlorofuran-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClNO.ClH/c1-8-4-5-2-3-6(7)9-5;/h2-3,8H,4H2,1H3;1H |
InChI Key |
DYWHHYCEKPXJRM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)Cl.Cl |
Origin of Product |
United States |
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